molecular formula C18H28N4O B6760289 N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide

Cat. No.: B6760289
M. Wt: 316.4 g/mol
InChI Key: PWGCKWIMSCPRMY-UHFFFAOYSA-N
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Description

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a cyclopropylpyrimidine moiety, and an ethyl linker

Properties

IUPAC Name

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-13(2)15-6-9-22(10-7-15)18(23)19-8-5-14-11-20-17(21-12-14)16-3-4-16/h11-13,15-16H,3-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGCKWIMSCPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(CC1)C(=O)NCCC2=CN=C(N=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Formation of the Piperidine Ring: This step involves the cyclization of suitable precursors, often under reductive amination conditions.

    Introduction of the Carboxamide Group: The final step typically involves the reaction of the piperidine derivative with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biology: This compound may be used in studies involving cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-methylpiperidine-1-carboxamide
  • N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-ethylpiperidine-1-carboxamide

Uniqueness

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-4-propan-2-ylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

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